Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate
Description
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8) is a specialized organic compound with the molecular formula C₁₀H₇FN₂O₄ and a molecular weight of 238.2 g/mol . It features a cyano group (-CN) and a nitro group (-NO₂) at the 2-position of the phenyl ring, along with a fluorine substituent at the 4-position. The methyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis, particularly as a protein degrader building block . Its synthesis typically involves condensation reactions, followed by purification under reduced pressure, though industrial-scale production has been discontinued in some catalogs .
Properties
IUPAC Name |
methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZFDKZJFAHOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743035 | |
| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-42-8 | |
| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate typically involves the reaction of 4-fluoro-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation or chemical reduction to form primary amines. This transformation is critical for generating intermediates in pharmaceutical synthesis.
Key Data:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, methanol, RT | Methyl 2-cyano-2-(4-fluoro-2-aminophenyl)acetate | 97% | |
| Fe, HCl, ethanol, reflux | Amine derivative (proposed) | N/A |
Mechanistic Insight :
Catalytic hydrogenation proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to reduce the nitro group to an amine .
Nucleophilic Aromatic Substitution of the Fluoro Group
The electron-deficient aromatic ring facilitates nucleophilic displacement of the fluoro group, enabling diversification of the phenyl ring.
Example Reaction:
Notable Application :
This reaction is utilized in the synthesis of flurbiprofen intermediates, where substitution introduces functional groups critical for biological activity .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Hydrolysis Conditions:
| Reagent/Conditions | Product | Reference |
|---|---|---|
| 5% H₂SO₄, reflux, 4 hr | 2-Cyano-2-(4-fluoro-2-nitrophenyl)acetic acid | |
| 1M NaOH, ethanol/H₂O, RT, 2 hr | Sodium salt of the carboxylic acid |
Synthetic Utility :
The carboxylic acid serves as a precursor for amide coupling or further functionalization in drug discovery.
Diazotization and Gomberg-Bachmann Coupling
After nitro reduction to an amine, diazotization enables aryl-aryl bond formation via the Gomberg-Bachmann reaction, expanding the compound’s utility in biaryl synthesis.
Protocol:
-
Reduction : Convert nitro to amine using H₂/Pd-C.
-
Diazotization : Treat with NaNO₂/HCl at 0–5°C.
-
Coupling : React with benzene under basic conditions to form biphenyl derivatives .
Outcome :
This sequence produces methyl 2-(2-fluoro-biphenylyl)-2-cyano propionate, a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate has garnered attention in medicinal chemistry due to its potential antitumor properties. Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, certain modifications to the compound have shown improved potency against these cells, with IC50 values significantly lower than those of baseline compounds .
Enzyme Inhibition Studies
The compound has been explored for its role as an enzyme inhibitor. It may interfere with key metabolic pathways by inhibiting enzymes involved in cell division and growth, making it a candidate for further development in cancer therapeutics . The specific interactions between this compound and target enzymes are crucial for understanding its mechanism of action.
Biochemical Probes
Due to its reactive functional groups, this compound serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular processes. Its ability to form stable adducts with biomolecules allows researchers to investigate complex biochemical pathways .
Antitumor Efficacy Study
A notable study examined several derivatives of this compound, demonstrating that specific modifications enhanced their efficacy against TNBC cells. The results indicated a dose-dependent response, showcasing the compound's potential as an effective therapeutic agent .
Enzyme Interaction Research
Research focused on the interaction between this compound and specific enzymes revealed its capability to inhibit key metabolic pathways involved in cell growth. This finding suggests potential applications in developing targeted cancer therapies, emphasizing the need for further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Ester Group Variations
- Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (S2b): This analog replaces the methyl ester with an ethyl group. It is synthesized via zinc-mediated reduction in glacial acetic acid, yielding crude product without further purification .
- Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (CAS 1071974-01-0): The benzyl ester introduces steric bulk and aromaticity, which may hinder reactivity in ester hydrolysis but enhance stability. An additional methyl group at the 5-position on the phenyl ring further modifies electronic effects, as evidenced by its higher molecular weight (328.29 g/mol) compared to the target compound .
Substituent Position and Functional Group Modifications
- Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a): Lacks the cyano group, reducing electrophilicity at the α-carbon. This compound is used in reductive cyclization to synthesize fluorooxindoles, highlighting the critical role of the cyano group in the target compound’s reactivity .
- Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7): Absence of the cyano group simplifies the structure, making it less reactive in cycloaddition or nucleophilic substitution reactions. It serves as a precursor for anti-inflammatory agents .
- Purity is reported at 95% .
Comparative Data Table
Biological Activity
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a compound of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a cyano group, a methyl ester, and a nitrophenyl moiety substituted with a fluorine atom. The presence of the cyano and nitro groups significantly influences its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 225.17 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The nitro and fluoro groups enhance the compound's binding affinity and specificity for these targets, which may lead to modulation of various biological pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus subtilis | 0.0195 |
| Staphylococcus aureus | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Case Studies
-
In vitro Studies :
In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria effectively. For instance, it showed potent activity against E. coli with an MIC of 0.0048 mg/mL, indicating its potential use in developing new antibacterial agents . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This was evidenced by time-kill studies where treated bacterial cultures exhibited significant reductions in viable counts over time compared to control groups .
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Nitration : Starting from methyl 2-cyanoacetate, nitration can be performed using nitric acid to introduce the nitro group at the para position relative to the cyano group.
- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution, utilizing fluorinating agents under controlled conditions to ensure selectivity for the desired position on the phenyl ring.
Q & A
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
